Cas no 141854-21-9 (4'-O-Demethyl-pantoprazole sulfide)

141854-21-9 structure
Productnaam:4'-O-Demethyl-pantoprazole sulfide
CAS-nummer:141854-21-9
MF:C15H13F2N3O3S
MW:353.34382891655
CID:4557230
4'-O-Demethyl-pantoprazole sulfide Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-(((6-(Difluoromethoxy)-1H-benzo[d]imidazol-2-yl)thio)methyl)-3-methoxypyridin-4-ol
- 2-[[6-(difluoromethoxy)-1H-benzimidazol-2-yl]sulfanylmethyl]-3-methoxy-1H-pyridin-4-one
- 4'-O-Demethyl-pantoprazole sulfide
-
- Inchi: 1S/C15H13F2N3O3S/c1-22-13-11(18-5-4-12(13)21)7-24-15-19-9-3-2-8(23-14(16)17)6-10(9)20-15/h2-6,14H,7H2,1H3,(H,18,21)(H,19,20)
- InChI-sleutel: ILLQTAPXYCRJRB-UHFFFAOYSA-N
- LACHT: S(C1=NC2C=CC(=CC=2N1)OC(F)F)CC1=C(C(C=CN1)=O)OC
Berekende eigenschappen
- Exacte massa: 353.06456878 g/mol
- Monoisotopische massa: 353.06456878 g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 6
- Complexiteit: 544
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Moleculair gewicht: 353.3
- XLogP3: 3.2
- Topologisch pooloppervlak: 102
4'-O-Demethyl-pantoprazole sulfide Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TRC | D232400-2.5mg |
4'-O-Demethyl-pantoprazole sulfide |
141854-21-9 | 2.5mg |
$ 150.00 | 2023-09-08 | ||
TRC | D232400-25mg |
4'-O-Demethyl-pantoprazole sulfide |
141854-21-9 | 25mg |
$ 1179.00 | 2023-09-08 |
4'-O-Demethyl-pantoprazole sulfide Gerelateerde literatuur
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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